molecular formula C8H15NO3 B8616724 2-Butyrylaminobutyric acid

2-Butyrylaminobutyric acid

Número de catálogo: B8616724
Peso molecular: 173.21 g/mol
Clave InChI: BBIGEIYZKFRRMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Butyrylaminobutyric acid (hypothetical structure inferred from naming conventions) is a derivative of butyric acid (a four-carbon carboxylic acid) with a butyryl group (CH₃CH₂CH₂CO-) attached to the amino group of a butyric acid backbone. While direct data on this compound is absent in the provided evidence, its structure can be extrapolated from analogs like 2-butyrylaminopropionic acid (). Such compounds are typically studied for their roles in metabolic pathways, enzymatic interactions, or as intermediates in pharmaceutical synthesis. The butyryl moiety and carbon chain length influence solubility, bioavailability, and biochemical activity, making structural analogs valuable for comparative studies.

Propiedades

Fórmula molecular

C8H15NO3

Peso molecular

173.21 g/mol

Nombre IUPAC

2-(butanoylamino)butanoic acid

InChI

InChI=1S/C8H15NO3/c1-3-5-7(10)9-6(4-2)8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)

Clave InChI

BBIGEIYZKFRRMH-UHFFFAOYSA-N

SMILES canónico

CCCC(=O)NC(CC)C(=O)O

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Butyrylaminobutyric acid, differing in chain length, branching, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
2-Butyrylaminopropionic Acid 59875-04-6 C₇H₁₃NO₃ Shorter backbone (propionic acid); butyryl amide substitution Intermediate in peptide synthesis; potential metabolic studies
2-Methylbutyrylglycine 52320-67-9 C₇H₁₃NO₃ Branched methyl group on butyryl; glycine backbone Isoleucine metabolite; linked to propionyl-CoA pathways
2-Methylbutyric Acid 116-53-0 C₅H₁₀O₂ Branched methyl group; short-chain fatty acid Manufacturing intermediate; restricted to controlled conditions
2-Ethylbutyric Acid 88-09-5 C₆H₁₂O₂ Ethyl-branched butyric acid; higher molecular weight Industrial uses; requires stringent safety protocols due to reactivity

2-Butyrylaminopropionic Acid

  • Structural Difference : Features a propionic acid (three-carbon) backbone instead of butyric acid.
  • Applications : Used in peptide synthesis (e.g., butyryl-alanine derivatives) and as a reference in metabolic studies .

2-Methylbutyrylglycine

  • Structural Difference : Contains a glycine backbone with a methyl-branched butyryl group.
  • Functional Impact : The methyl branch enhances metabolic stability, making it a biomarker in isoleucine catabolism. It is associated with disorders like 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency .
  • Contrast : Unlike linear-chain analogs, its branching may limit enzymatic degradation, prolonging its presence in biological systems.

2-Methylbutyric Acid

  • Structural Difference : A branched short-chain fatty acid lacking the amide group.
  • Functional Impact: The absence of the amino group reduces polarity, increasing volatility. It is primarily an industrial intermediate, restricted to controlled uses due to reactivity .
  • Safety Note: Classified for manufacturing use only, emphasizing risks of improper handling.

2-Ethylbutyric Acid

  • Structural Difference : Ethyl substituent on the butyric acid chain.
  • Its industrial applications require strict safety measures, including first-aid readiness .

Research Findings and Implications

  • Metabolic Pathways: Branched analogs like 2-methylbutyrylglycine are critical in diagnosing metabolic disorders, whereas linear-chain compounds (e.g., 2-butyrylaminopropionic acid) may serve as drug precursors .
  • Physicochemical Properties : Chain length and branching directly affect solubility and bioavailability. For instance, 2-methylbutyric acid’s volatility contrasts with the higher polarity of amide-containing analogs.
  • Safety Profiles : Compounds without amide groups (e.g., 2-ethylbutyric acid) often require stricter handling protocols due to higher reactivity and toxicity risks .

Q & A

Q. How can discrepancies in reported bioactivity data for 2-Butyrylaminobutyric acid across studies be systematically addressed?

  • Methodological Answer : Conduct meta-analysis to identify variables such as assay type (e.g., cell-free vs. cell-based), concentration ranges, and buffer systems. Replicate conflicting experiments under standardized conditions, controlling for batch purity and environmental factors (e.g., temperature, humidity). Use multivariate regression to isolate confounding variables .

Q. What computational strategies are effective for predicting 2-Butyrylaminobutyric acid’s structure-activity relationships (SAR)?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-reference results with QSAR models trained on structurally related compounds (e.g., γ-substituted butyric acids) .

Q. How to optimize experimental parameters for studying 2-Butyrylaminobutyric acid’s pharmacokinetics in vivo?

  • Methodological Answer : Design pharmacokinetic (PK) studies with radiolabeled or stable isotope-labeled analogs for precise tracking. Use LC-MS/MS for plasma/tissue quantification. Model absorption/distribution using compartmental analysis and adjust dosing regimens based on bioavailability data from analogous compounds .

Q. What statistical approaches are recommended for analyzing clustered data in dose-response studies of 2-Butyrylaminobutyric acid?

  • Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., repeated measures within subjects). Use bootstrapping for small sample sizes and Bayesian hierarchical models to integrate prior data. Validate assumptions with residual plots and sensitivity analyses .

Q. How can researchers elucidate the enzymatic degradation pathways of 2-Butyrylaminobutyric acid in metabolic studies?

  • Methodological Answer : Combine 14^{14}C-labeled tracer experiments with high-resolution metabolomics (HRM) to identify metabolites. Use enzyme-specific inhibitors (e.g., protease or esterase inhibitors) to pinpoint degradation mechanisms. Validate findings with recombinant enzyme assays and structural modeling of enzyme-substrate interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.